4-(3,5-Dimethoxyphenyl)butanoic acid

Catalog No.
S13592655
CAS No.
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-Dimethoxyphenyl)butanoic acid

Product Name

4-(3,5-Dimethoxyphenyl)butanoic acid

IUPAC Name

4-(3,5-dimethoxyphenyl)butanoic acid

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-15-10-6-9(4-3-5-12(13)14)7-11(8-10)16-2/h6-8H,3-5H2,1-2H3,(H,13,14)

InChI Key

CHWWRATTZAKCQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCCC(=O)O)OC

4-(3,5-Dimethoxyphenyl)butanoic acid is an organic compound characterized by its unique structure, which features a butanoic acid moiety attached to a phenyl group that is further substituted with two methoxy groups at the 3 and 5 positions. Its molecular formula is C12H16O4C_{12}H_{16}O_4 and it has a molecular weight of approximately 224.26 g/mol. The presence of the methoxy groups enhances its lipophilicity, potentially influencing its biological activity and reactivity in chemical processes.

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, commonly using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, including nitration or halogenation, typically facilitated by reagents like nitric acid for nitration or bromine for bromination .

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes.
  • Reduction: Formation of alcohols.
  • Substitution: Formation of nitro or halogenated derivatives.

Research indicates that 4-(3,5-Dimethoxyphenyl)butanoic acid exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its interaction with specific molecular targets may modulate enzyme activity or cellular receptor interactions, suggesting possible therapeutic applications in treating various diseases. Detailed studies are required to elucidate the exact mechanisms of action and pathways involved .

The synthesis of 4-(3,5-Dimethoxyphenyl)butanoic acid can be achieved through several methods:

  • Suzuki-Miyaura Coupling Reaction: A common synthetic route involves coupling 3,5-dimethoxyphenylboronic acid with vinylacetic acid under the catalysis of palladium. This method is favored for its efficiency and ability to produce high yields under mild conditions.
  • Nucleophilic Substitution: Other methods may involve nucleophilic substitution reactions where appropriate precursors are reacted under basic conditions to yield the desired product .

In industrial settings, optimizing reaction conditions is crucial for maximizing yield and purity.

4-(3,5-Dimethoxyphenyl)butanoic acid has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities and therapeutic effects.
  • Medicine: Investigated for possible uses in treating inflammatory diseases and infections.
  • Industry: Utilized in producing specialty chemicals and pharmaceuticals .

Interaction studies are essential for understanding the pharmacodynamics and pharmacokinetics of 4-(3,5-Dimethoxyphenyl)butanoic acid. These studies typically focus on how the compound interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these interactions can provide insights into optimizing the compound's therapeutic efficacy and safety profile.

Several compounds share structural similarities with 4-(3,5-Dimethoxyphenyl)butanoic acid. Here are some notable examples:

Compound NameUnique Features
4-(2,5-Dimethoxyphenyl)butanoic acidDifferent methoxy substitution pattern
4-(3,4-Dimethoxyphenyl)butanoic acidVaries in methoxy positioning on the aromatic ring
4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acidContains an additional formyl group
4-(3-Methylphenyl)butanoic acidLacks methoxy groups but retains similar core

Uniqueness

The uniqueness of 4-(3,5-Dimethoxyphenyl)butanoic acid lies in its specific substitution pattern on the aromatic ring. The presence of methoxy groups at the 3 and 5 positions influences its electronic properties and interactions with other molecules. This distinct configuration may enhance its biological activity compared to other similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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